3,4-Dimethoxyaniline hydrochloride 3,4-Dimethoxyaniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 35589-32-3
VCID: VC3700623
InChI: InChI=1S/C8H11NO2.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5H,9H2,1-2H3;1H
SMILES: COC1=C(C=C(C=C1)N)OC.Cl
Molecular Formula: C8H12ClNO2
Molecular Weight: 189.64 g/mol

3,4-Dimethoxyaniline hydrochloride

CAS No.: 35589-32-3

Cat. No.: VC3700623

Molecular Formula: C8H12ClNO2

Molecular Weight: 189.64 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dimethoxyaniline hydrochloride - 35589-32-3

Specification

CAS No. 35589-32-3
Molecular Formula C8H12ClNO2
Molecular Weight 189.64 g/mol
IUPAC Name 3,4-dimethoxyaniline;hydrochloride
Standard InChI InChI=1S/C8H11NO2.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5H,9H2,1-2H3;1H
Standard InChI Key ONQXLLAHSKZOMV-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)N)OC.Cl
Canonical SMILES COC1=C(C=C(C=C1)N)OC.Cl

Introduction

Chemical Identity and Structure

3,4-Dimethoxyaniline hydrochloride is an organic compound classified as an aniline derivative with two methoxy substituents. Its chemical identity can be defined through several key parameters as outlined in the table below:

ParameterInformation
Chemical Name3,4-Dimethoxyaniline hydrochloride
CAS Number35589-32-3
Molecular FormulaC₈H₁₂ClNO₂
Molecular Weight189.64 g/mol
EINECS Number252-632-3
InChIInChI=1/C8H11NO2.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5H,9H2,1-2H3;1H

The compound consists of a benzene ring with an amino group (NH₂) and two methoxy groups (OCH₃) attached at the 3 and 4 positions. The hydrochloride salt form is created when the amine functional group is protonated by hydrochloric acid, forming an ammonium chloride salt . This salt formation enhances the stability and solubility of the compound in polar solvents compared to its free base form.

Structural Characteristics

The structural arrangement of 3,4-Dimethoxyaniline hydrochloride is noteworthy for its electron distribution pattern. The methoxy groups at the 3 and 4 positions donate electrons to the aromatic ring through resonance, influencing the reactivity of the amino group. This electronic configuration makes the compound particularly valuable in various coupling reactions and synthetic pathways. The presence of the chloride counterion creates an ionic bond with the protonated amino group, affecting both physical properties and chemical behavior .

Precautionary StatementCode
Avoid breathing dust/fume/gas/mist/vapors/sprayP261
Wash hands thoroughly after handlingP264
Do not eat, drink or smoke when using this productP270
Use only outdoors or in a well-ventilated areaP271
Wear protective gloves/protective clothing/eye protection/face protectionP280
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwellP301+P312
IF ON SKIN: Wash with plenty of waterP302+P352
IF INHALED: Remove person to fresh air and keep comfortable for breathingP304+P340
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP305+P351+P338

These precautions emphasize the importance of personal protective equipment and proper ventilation when working with this compound . Laboratory personnel should be trained in the appropriate emergency response procedures in case of accidental exposure.

Chemical Reactivity and Behavior

The chemical reactivity of 3,4-Dimethoxyaniline hydrochloride is largely determined by its functional groups—primarily the amino group and the two methoxy substituents. These structural features enable the compound to participate in various chemical transformations, making it valuable as a synthetic intermediate.

Reactivity Patterns

The amino group in 3,4-Dimethoxyaniline hydrochloride can undergo typical amine reactions, including:

  • Nucleophilic substitution reactions with electrophiles

  • Diazotization to form diazonium salts

  • Acylation with acid chlorides or anhydrides

  • Condensation reactions with carbonyl compounds

The methoxy groups, being electron-donating, increase the nucleophilicity of the aromatic ring, directing further electrophilic aromatic substitution reactions to specific positions. This reactivity pattern makes the compound particularly useful in synthesizing more complex molecular structures .

Synthetic Applications

The versatility of 3,4-Dimethoxyaniline hydrochloride as a building block in organic synthesis has led to its incorporation in numerous synthetic pathways across different fields.

Pharmaceutical Intermediates

In pharmaceutical synthesis, 3,4-Dimethoxyaniline hydrochloride serves as a precursor for various bioactive compounds, including:

  • Analgesics and anti-inflammatory agents

  • Vasodilators and antihypertensive medications

  • Serotonin and dopamine receptor modulators

  • Enzyme inhibitors with therapeutic potential

The compound's structural features allow for selective modification, enabling the creation of diverse molecular scaffolds with targeted biological activities .

Agricultural Chemistry Applications

In the field of agrochemicals, 3,4-Dimethoxyaniline hydrochloride contributes to the development of:

  • Selective herbicides

  • Fungicidal compounds

  • Plant growth regulators

  • Insecticides with specific modes of action

The electron-rich nature of the aromatic system, combined with the amino functionality, provides versatile chemical pathways for creating compounds that interact with specific biological targets in pest organisms .

Preparation Methods

Various synthetic routes have been developed for the preparation of 3,4-Dimethoxyaniline hydrochloride, each with specific advantages depending on the scale of production and available starting materials.

From Veratraldehyde

One common approach involves the reduction of 3,4-dimethoxybenzaldehyde (veratraldehyde) to the corresponding amine through a series of steps:

  • Conversion to the oxime via reaction with hydroxylamine

  • Reduction of the oxime to form 3,4-dimethoxyaniline

  • Treatment with hydrochloric acid to obtain the hydrochloride salt

This method is particularly valuable when veratraldehyde is readily available and provides a relatively straightforward synthetic pathway .

From Nitro Precursors

Another established route involves the reduction of 3,4-dimethoxynitrobenzene:

  • Catalytic hydrogenation using palladium, platinum, or nickel catalysts

  • Reduction with iron or zinc in acidic conditions

  • Treatment of the resulting amine with hydrochloric acid

This approach is often preferred for industrial-scale production due to the availability of nitration chemistry and the efficiency of the reduction step .

Research Significance

The ongoing interest in 3,4-Dimethoxyaniline hydrochloride within the scientific community stems from its utility in addressing various research challenges and developing new chemical entities.

Structure-Activity Relationship Studies

Researchers utilize 3,4-Dimethoxyaniline hydrochloride in structure-activity relationship (SAR) studies to understand how systematic structural modifications affect biological activity. The presence of two methoxy groups provides opportunities for selective functionalization, enabling the creation of compound libraries for screening against biological targets .

Analytical Standards

Future Perspectives

The continued exploration of 3,4-Dimethoxyaniline hydrochloride in chemical research promises several emerging applications and developments:

Green Chemistry Approaches

Current research focuses on developing more environmentally friendly methods for synthesizing and utilizing 3,4-Dimethoxyaniline hydrochloride. These efforts include:

  • Catalytic systems that reduce waste generation

  • Solvent-free or aqueous-phase reaction conditions

  • Continuous-flow processes that enhance efficiency and reduce environmental impact

  • Enzymatic transformations offering high selectivity under mild conditions

These approaches align with the principles of green chemistry and sustainable development in the chemical industry .

Novel Materials Development

The unique structural features of 3,4-Dimethoxyaniline hydrochloride make it a candidate for incorporation into advanced materials such as:

  • Conductive polymers with tailored electronic properties

  • Liquid crystal components for display technologies

  • Photoactive materials for energy conversion applications

  • Sensing elements in chemical detection systems

These applications leverage the compound's electronic properties and functional group reactivity to create materials with specialized characteristics .

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